Cas no 2034239-74-0 (1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide)
![1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide structure](https://www.kuujia.com/scimg/cas/2034239-74-0x500.png)
1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1-(4-fluorophenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]methanesulfonamide
- 1-(4-fluorophenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide
- 1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide
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- Inchi: 1S/C18H27FN2O3S/c19-17-3-1-16(2-4-17)14-25(22,23)20-13-15-5-9-21(10-6-15)18-7-11-24-12-8-18/h1-4,15,18,20H,5-14H2
- InChI Key: IEVRJEOTLFDQNN-UHFFFAOYSA-N
- SMILES: S(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])F)(N([H])C([H])([H])C1([H])C([H])([H])C([H])([H])N(C([H])([H])C1([H])[H])C1([H])C([H])([H])C([H])([H])OC([H])([H])C1([H])[H])(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 489
- XLogP3: 2.1
- Topological Polar Surface Area: 67
1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6178-7191-2μmol |
1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide |
2034239-74-0 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6178-7191-20μmol |
1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide |
2034239-74-0 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6178-7191-2mg |
1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide |
2034239-74-0 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6178-7191-20mg |
1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide |
2034239-74-0 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6178-7191-25mg |
1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide |
2034239-74-0 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6178-7191-5μmol |
1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide |
2034239-74-0 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6178-7191-40mg |
1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide |
2034239-74-0 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6178-7191-75mg |
1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide |
2034239-74-0 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6178-7191-10mg |
1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide |
2034239-74-0 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6178-7191-30mg |
1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide |
2034239-74-0 | 30mg |
$178.5 | 2023-09-09 |
1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide Related Literature
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on 1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide
Research Brief on 1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide (CAS: 2034239-74-0)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of small-molecule modulators targeting specific protein-protein interactions (PPIs) and enzymatic pathways. Among these, the compound 1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide (CAS: 2034239-74-0) has emerged as a promising candidate for further investigation due to its unique structural features and biological activity. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
The compound, characterized by the presence of a fluorophenyl group and a methanesulfonamide moiety linked to a piperidine-tetrahydropyran scaffold, has been identified as a selective inhibitor of certain kinase enzymes involved in inflammatory and oncogenic pathways. Recent studies have demonstrated its ability to modulate key signaling cascades, such as the NF-κB and MAPK pathways, which are critical in the regulation of cell proliferation and immune responses. The specificity of this compound is attributed to its interaction with the ATP-binding pocket of target kinases, as revealed by X-ray crystallography and molecular docking studies.
In preclinical models, 1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide has shown significant efficacy in reducing tumor growth and inflammation. For instance, in a murine model of rheumatoid arthritis, administration of the compound resulted in a marked decrease in joint swelling and inflammatory cytokine levels. Similarly, in vitro assays using cancer cell lines revealed its potent anti-proliferative effects, particularly in cells with dysregulated kinase activity. These findings suggest its potential as a lead compound for the development of novel therapeutics targeting inflammatory diseases and certain cancers.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of the compound. Recent efforts have focused on structural modifications to enhance its bioavailability and reduce off-target effects. For example, derivatives with improved solubility and metabolic stability are currently under evaluation. Additionally, combination therapies involving this compound and other targeted agents are being explored to overcome potential resistance mechanisms.
In conclusion, 1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide represents a valuable tool for understanding kinase-mediated signaling pathways and holds significant promise for therapeutic development. Ongoing research aims to further elucidate its mechanism of action and evaluate its safety and efficacy in clinical settings. The compound's unique chemical structure and biological activity make it a noteworthy subject of study in the field of chemical biology and drug discovery.
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